Comparative Androgen Receptor Binding Affinity: Vosilasarm vs. Testosterone and DHT
Vosilasarm (RAD140) exhibits a high affinity for the androgen receptor (AR) with a reported Ki of 7 nM [1]. This binding affinity is directly comparable to endogenous androgens, with testosterone showing a Ki of 29 nM and dihydrotestosterone (DHT) showing a Ki of 10 nM under the same assay conditions [1]. The quantified difference demonstrates that vosilasarm binds to the AR with approximately 4-fold higher affinity than testosterone and 1.4-fold higher affinity than DHT.
| Evidence Dimension | Androgen Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 7 nM |
| Comparator Or Baseline | Testosterone: 29 nM; DHT: 10 nM |
| Quantified Difference | 4.1-fold higher affinity vs. testosterone; 1.4-fold higher affinity vs. DHT |
| Conditions | In vitro competitive binding assay using [3H]mibolerone displacement on human AR |
Why This Matters
Higher binding affinity can translate to greater potency at lower doses, potentially reducing off-target effects and improving the therapeutic window for indications requiring AR modulation.
- [1] Miller CP, et al. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140. ACS Med Chem Lett. 2010 Dec 2;2(2):124-129. View Source
